1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
Description
1-(Adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a synthetic piperidine derivative featuring two distinct structural motifs:
- 4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidine: A piperidine ring substituted with a sulfonyl-linked 1-methylimidazole, a heterocycle known for its role in receptor binding and modulation.
This compound is hypothesized to act as a histamine H₃ receptor antagonist, based on structural similarities to patented piperidine derivatives targeting neurological disorders like Alzheimer’s disease . Its design leverages adamantane’s pharmacokinetic advantages and the imidazole sulfonyl group’s electronic properties for receptor interaction.
Properties
IUPAC Name |
1-adamantyl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-22-7-4-21-19(22)27(25,26)17-2-5-23(6-3-17)18(24)20-11-14-8-15(12-20)10-16(9-14)13-20/h4,7,14-17H,2-3,5-6,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFGPKNDEMTEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane moiety, a piperidine ring, and a sulfonamide group linked to a methyl-substituted imidazole. This unique structure is thought to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₃S |
| Molecular Weight | 364.47 g/mol |
| Solubility | Soluble in DMSO |
| Purity | ≥95% |
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Inhibition of Enzymes : Compounds with adamantane groups have been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in glucocorticoid metabolism and is implicated in conditions like obesity and diabetes .
- Antiviral Activity : The piperidine derivatives have been explored for their antiviral properties against coronaviruses, including SARS-CoV-2. They may act by inhibiting viral proteases, which are essential for viral replication .
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Case Study: Inhibition of 11β-HSD1
In a study examining adamantane derivatives, it was found that certain compounds displayed significant inhibition of 11β-HSD1 with IC50 values ranging from 60 to 93 nM. The structure-activity relationship (SAR) analysis indicated that modifications to the imidazole and piperidine moieties could enhance potency .
Case Study: Antiviral Properties
A recent investigation into structurally similar piperidine compounds revealed their effectiveness against human coronavirus 229E, with some showing micromolar activity against SARS-CoV-2. The mechanism involved inhibition of the main protease (Mpro), crucial for viral replication .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and IC50 values of related adamantane and piperidine derivatives:
| Compound | Biological Activity | IC50 (nM) |
|---|---|---|
| Adamantane-linked triazole derivatives | Inhibition of 11β-HSD1 | ~60 |
| Piperidine derivative A | Antiviral against HCoV-229E | 7.4 μM |
| Piperidine derivative B | Inhibition of SARS-CoV-2 Mpro | Modest |
Scientific Research Applications
Structural Characteristics
The compound can be represented structurally as follows:
Key features include:
- Adamantane moiety : Known for its stability and ability to enhance biological activity.
- Piperidine ring : A six-membered nitrogen-containing ring that exhibits diverse pharmacological properties.
- Sulfonamide group : Implicated in various biological interactions.
Scientific Research Applications
The primary applications of this compound lie within scientific research, particularly in the following areas:
Medicinal Chemistry
Research indicates that compounds similar to 1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine may exhibit significant biological activities, including:
- Anticancer Activity : Studies suggest that piperidine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Neuroactivity : The compound may interact with neurotransmitter systems, potentially affecting neurological disorders. Its structural similarity to known neuroactive agents warrants further investigation into its neuropharmacological effects .
Antimicrobial Properties
Research has demonstrated that derivatives of adamantane exhibit notable antimicrobial activity. For instance, related compounds have been shown to inhibit bacterial growth against both Gram-positive and Gram-negative strains, indicating a potential application in treating bacterial infections .
Antiviral Potential
Similar adamantane-based compounds have been evaluated for their antiviral efficacy against viruses such as influenza. The mechanism of action typically involves interference with viral replication processes, showcasing the therapeutic potential of this class of compounds in antiviral drug development .
Case Studies
Several studies provide insights into the applications and effectiveness of this compound:
Comparison with Similar Compounds
Functional Implications of Substituents
- Adamantane vs. Its rigidity may also stabilize receptor binding conformations.
Sulfonyl-Imidazole Moiety :
- Both compounds share this group, suggesting a conserved role in hydrogen bonding or sulfonyl-mediated interactions with histamine receptors.
Pharmacological and Pharmacokinetic Comparisons
While direct activity data for the adamantane-containing compound is unavailable, insights can be extrapolated from structural analogs:
- Receptor Binding : Adamantane’s bulk may hinder binding to flat receptor surfaces compared to BJ51536’s planar fluorophenyl-pyrrole. However, its hydrophobicity could enhance residence time in lipid-rich CNS environments.
- Metabolic Stability : Adamantane’s stability may reduce cytochrome P450-mediated metabolism, prolonging half-life relative to BJ51536’s fluorophenyl group, which is prone to oxidative defluorination.
Patent Landscape and Therapeutic Potential
The compound aligns with patented piperidine derivatives (e.g., WO2007/039200 ) developed as H₃ antagonists for Alzheimer’s disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine, and how can structural intermediates be validated?
- Methodology :
- Step 1 : Adamantane-1-carbonyl chloride can be coupled to piperidine via nucleophilic acyl substitution. Reaction conditions (e.g., DCM as solvent, triethylamine as base) should ensure efficient amine activation .
- Step 2 : Sulfonylation at the 4-position of piperidine requires a sulfonyl chloride derivative of 1-methyl-1H-imidazole. Use anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .
- Validation : Confirm intermediates via (e.g., adamantane carbonyl proton at δ ~2.1 ppm) and ESI-MS. For the sulfonyl group, monitor S=O stretching vibrations (~1350–1150 cm) in FT-IR .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to assess purity (>98%). Retention times should align with reference standards .
- X-ray Crystallography : If single crystals are obtained (via slow evaporation in EtOAc/hexane), resolve the adamantane and sulfonyl moieties’ spatial arrangement .
- CHN Analysis : Verify elemental composition (e.g., %C, %N) to confirm stoichiometry .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Methodology :
- Target Prediction : The adamantane group is associated with kinase inhibition (e.g., MAPK pathways), while the sulfonyl-piperidine-imidazole motif may target histamine receptors (H1/H4) or phosphatases. Use molecular docking against Protein Data Bank (PDB) entries (e.g., 4U5Q for H4R) .
- In Vitro Assays : Test inhibition of histamine-induced cAMP production in HEK293 cells transfected with H1/H4 receptors .
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfonylation step, and what side reactions must be mitigated?
- Methodology :
- Optimization : Increase sulfonyl chloride equivalents (1.5–2.0 eq.) and use DMAP as a catalyst to enhance reactivity. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 1:1) .
- Side Reactions : Hydrolysis of the sulfonyl chloride can occur; maintain anhydrous conditions with molecular sieves. Purify via column chromatography (SiO, gradient elution) to remove sulfonic acid byproducts .
Q. How do structural modifications (e.g., adamantane vs. bicyclic analogs) impact target selectivity and potency?
- Methodology :
- SAR Study : Synthesize analogs replacing adamantane with norbornene or cyclohexane. Test in parallel against H1/H4 receptors and phosphatases (e.g., PP2A).
- Data Analysis : Use IC values and molecular dynamics simulations (e.g., GROMACS) to correlate lipophilicity (ClogP) with membrane permeability .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation (e.g., sulfonyl group oxidation).
- Pharmacokinetics : Administer the compound in rodents (IV/PO) and measure plasma exposure (LC-MS/MS). Low bioavailability may explain in vivo efficacy gaps .
Q. What computational strategies can predict off-target interactions for this compound?
- Methodology :
- Proteome Screening : Perform pharmacophore-based virtual screening (e.g., Schrödinger Phase) against ChEMBL databases. Prioritize kinases (e.g., JAK2) and GPCRs.
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk from the imidazole-sulfonyl moiety .
Experimental Design Challenges
Q. What strategies address low solubility in aqueous buffers during biological assays?
- Methodology :
- Formulation : Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin-based encapsulation. Confirm solubility via nephelometry.
- Pro-drug Design : Introduce phosphate esters at the piperidine nitrogen; hydrolyze in situ via alkaline phosphatase .
Q. How can regioselectivity issues during adamantane coupling be resolved?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
